2,6-Dibenzylidenecyclohexanone

Description

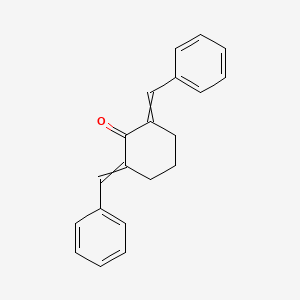

2,6-Dibenzylidenecyclohexanone (DBCH, C${20}$H${18}$O) is an α,β-unsaturated cyclic ketone synthesized via Claisen-Schmidt condensation of cyclohexanone with aromatic aldehydes . Its structure features two benzylidene groups at the 2- and 6-positions of the cyclohexanone ring, adopting a chair conformation with cis stereochemistry confirmed by X-ray crystallography . DBCH exhibits reactivity at the carbonyl and α,β-unsaturated sites, enabling applications in organic synthesis, liquid crystals , corrosion inhibition , and photoluminescent terbium complexes . Key physical properties include a melting point of 118–120°C and solubility in polar aprotic solvents like DMSO .

Properties

Molecular Formula |

C20H18O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2,6-dibenzylidenecyclohexan-1-one |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |

InChI Key |

CTKKGXDAWIAYSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2,6-dibenzylidenecyclohexanone derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial in cancer progression. The compound exhibits promising anticancer properties by modulating STAT3 signaling, making it a candidate for further development in cancer therapy .

1.2 Neuroprotective Effects

Research has shown that this compound derivatives possess neuroprotective effects, particularly against Alzheimer's disease. In a study involving molecular docking and behavioral tests on mice, the compound demonstrated significant binding affinities to proteins associated with neurodegenerative diseases, indicating its potential as a therapeutic agent for Alzheimer's and depression .

Photochemistry

2.1 Acidochromic and Solvatochromic Properties

The compound exhibits notable acidochromic behavior due to protonation effects that alter its electronic properties. This behavior is utilized in developing sensors and indicators that respond to pH changes. A study reported the absorbance maxima of various substituted derivatives under different solvent conditions, showcasing their applicability in photonic devices .

Table 1: Absorbance Characteristics of Substituted this compound

| Substituent (X) | Wavelength (nm) |

|---|---|

| H | 330 |

| p-Cl | 333 |

| p-NO₂ | 340 |

| p-OCH₃ | 359 |

| p-N(CH₃)₂ | 452 |

Material Science

3.1 Synthesis of Polymers

The compound serves as a precursor in synthesizing various polymer materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Studies

4.1 Synthesis and Characterization

A notable case study involved synthesizing various derivatives of this compound through condensation reactions with different aldehydes. The synthesized compounds were characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, confirming their structures and functional properties .

4.2 Biological Evaluation

In another study focused on biological evaluation, the synthesized dibenzylidene ketones were tested for their antidepressant effects using behavioral assays in mice. The results indicated that these compounds significantly reduced immobility times in forced swim tests compared to controls, supporting their potential use in treating mood disorders .

Chemical Reactions Analysis

Hydrolytic Retro-Claisen–Schmidt Reactions

Under microwave conditions in water (220–250°C, catalyst-free), 2,6-dibenzylidenecyclohexanone undergoes retro-Claisen–Schmidt reactions. Hydrolysis at the benzylic position cleaves one benzylidene group, yielding 2-benzylidenecyclohexanone and liberating an aryl aldehyde . Substituted derivatives exhibit enhanced reactivity:

-

Electron-withdrawing groups (e.g., –NO₂) and electron-donating groups (e.g., –NMe₂) accelerate hydrolysis compared to the unsubstituted parent compound .

-

The reaction proceeds via nucleophilic attack by water at the α,β-unsaturated carbonyl system, destabilizing the conjugated structure .

Acidochromic Behavior

Protonation of electron-rich derivatives alters their electronic structure. For example, 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone (1e) undergoes protonation at the N,N-dimethylamino group in acidic media, forming a quaternary ammonium salt. This deactivates the resonance system, causing a bathochromic shift from 452 nm (neutral) to longer wavelengths . Computational studies confirm protonation is energetically favorable by 211 kcal/mol (gas phase) .

Table 1: Acidochromic and Solvatochromic Shifts in Substituted Derivatives

| Substituent (X) | λₘₐₓ in Ethanol (nm) | λₘₐₓ in Acidic Media (nm) |

|---|---|---|

| H | 330 | – |

| p-NO₂ | 340 | – |

| p-OCH₃ | 359 | – |

| p-N(CH₃)₂ | 452 | 465–480 (protonated) |

Electrochemical Reduction

The compound’s redox behavior depends on substituents and ring size:

-

Cyclohexanone derivatives (e.g., 1e ) exhibit reduction potentials at –1.63 V (vs. Ag/AgCl), while cyclopentanone analogs reduce at –1.38 V .

-

Electron-donating groups (e.g., –NMe₂) increase π-electron density, lowering oxidation potentials (0.87 V for cyclohexanone vs. 0.93 V for cyclopentanone) .

Solvent-Dependent Reactivity

Solvatochromic studies reveal intramolecular charge transfer (ICT) in polar solvents:

-

In ethanol, 1e shows a bathochromic shift (452 nm) due to stabilization of the excited state .

-

Dichloromethane induces a hypsochromic shift (358.5 nm) for 1e , attributed to reduced solvent polarity .

Table 2: Solvatochromic Shifts for 1e

| Solvent | λₘₐₓ (nm) |

|---|---|

| Dichloromethane | 358.5 |

| Ethyl Acetate | 421.5 |

| Ethanol | 452 |

Substituent Effects on Reactivity

-

Electron-withdrawing groups (e.g., –NO₂): Increase electrophilicity, enhancing susceptibility to nucleophilic attack .

-

Electron-donating groups (e.g., –OCH₃, –NMe₂): Stabilize cationic intermediates during protonation but reduce conjugation efficiency .

Structural and Conformational Insights

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Structural and Reactivity Features of DBCH and Analogous Compounds

Key Observations :

- Ring Size Effects: Smaller rings (e.g., cyclobutanone in 2,6-dibenzylidenecyclobutanone) increase ring strain, favoring photochemical reactions , while larger cyclohexanone rings enhance steric stability for liquid crystalline polymers .

- Substituent Position: Para-substituents on benzylidene groups (e.g., –NO$2$, –Br) significantly influence reaction rates. Electron-withdrawing groups (EWGs) like –NO$2$ accelerate nucleophilic attacks due to increased electrophilicity at the α,β-unsaturated carbonyl .

Kinetic and Thermodynamic Parameters

Table 2: Substituent Effects on Reaction Kinetics of DBCH Derivatives with Thiourea

| Substituent (para) | Rate Constant (k, 10$^{-4}$ s$^{-1}$) at 318 K | Activation Energy (E$_a$, kJ/mol) | ΔS$^#$ (J/mol·K) | Reactivity Order |

|---|---|---|---|---|

| –NO$_2$ | 9.8 | 52.3 | -180.2 | 1st |

| –Br | 5.2 | 54.1 | -192.4 | 2nd |

| –H | 3.1 | 58.7 | -205.6 | 3rd |

| –CH$_3$ | 1.9 | 62.4 | -215.3 | 4th |

| –OCH$_3$ | 0.7 | 65.9 | -228.9 | 5th |

Mechanistic Insights :

- Reactions follow a Claisen route mechanism , involving nucleophilic attack by thiourea at the carbonyl group, followed by cyclization to thiopyrimidine .

- Negative ΔS$^#$ values (-180 to -229 J/mol·K) indicate highly ordered transition states, consistent with a slow, rate-determining step .

- Reactivity order: –NO$2$ > –Br > –H > –CH$3$ > –OCH$_3$ aligns with the electron-withdrawing capacity of substituents, stabilizing the transition state via resonance .

Physical and Spectral Properties

Table 3: Comparative Physical Properties

Spectral Data :

- 1H NMR: DBCH shows peaks at δ 7.72 ppm (CHPh protons) and δ 2.96 ppm (cyclohexanone C3/C5 protons) .

- FT-IR : Strong carbonyl stretch at 1675 cm$^{-1}$ and C=C absorption at 1600 cm$^{-1}$ .

Preparation Methods

General Procedure

A mixture of 2,6-dimethylcyclohexanone (1 equiv), benzaldehyde (2 equiv), and NaOH (2.2 equiv) is ground in a mortar for ~30 minutes. The reaction is monitored via TLC, followed by neutralization with dilute HCl and recrystallization.

Advantages and Limitations

| Factor | Claisen-Schmidt Method | Thermal Condensation |

|---|---|---|

| Catalyst | NaOH (environmentally friendly) | H₂SO₄/Pd/C (requires neutralization) |

| Temperature | Room temperature | 180–230°C |

| Reaction Time | 30–60 minutes | 40–60 minutes |

| Yield | Moderate (~45–70%) | Higher (70–73%) |

| Purity | Requires recrystallization | Direct crystallization |

This method is preferred for substituted benzaldehydes (e.g., 4-dimethylaminobenzaldehyde) due to reduced steric hindrance.

Catalyst Variants and Solvent Effects

Alternative Catalysts

Solvent Selection

The thermal method typically uses toluene or xylene as solvents to facilitate reflux. In base-catalyzed reactions, ethanol or water-ethanol mixtures are preferred for compatibility with NaOH.

Critical Parameters for Reaction Optimization

Stoichiometric Ratios

Excess benzaldehyde (2.0–3.0 equiv) ensures complete conversion of 2,6-dimethylcyclohexanone. A 1:2.0 ratio minimizes byproduct formation.

Post-Reaction Workup

-

Cooling : Rapid cooling (<20°C) with ice baths enhances crystallization yield.

-

Solvent Addition : Methanol (50% aqueous) optimizes precipitation kinetics.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Application |

|---|---|---|---|---|

| Thermal Condensation | 70–73 | 99–99.56 | High | Industrial production |

| Claisen-Schmidt | 45–70 | 95–99 | Moderate | Substituted derivatives |

| Microwave-Assisted | 65–75 | 98–99 | Low | Lab-scale synthesis |

Spectroscopic and Computational Insights

Characterization Techniques

Computational Studies

Density functional theory (DFT) calculations reveal:

Q & A

Q. What methods are used to confirm the cis stereochemistry of 2,6-Dibenzylidenecyclohexanone derivatives?

The cis stereochemistry is confirmed via single-crystal X-ray diffraction , which provides precise structural data, including dihedral angles and chair conformation of the cyclohexanone ring. For example, torsion angles (C1–C2–C14–C15 = 176.75° and C1–C6–C7–C8 = -176.89°) and dihedral angles (~88–89° for benzyl groups relative to the ketone) were critical in verifying the cis configuration . Crystallization from methanol ensures purity for analysis .

Q. How is this compound synthesized, and what are key considerations for optimizing yield?

A Claisen-Schmidt condensation is employed: cyclohexanone reacts with benzaldehyde in methanol using KOH as a base. Key parameters include stoichiometric excess of benzaldehyde (2:1 ratio), reaction time (~4 hours), and temperature (ambient). Post-synthesis, hydrogenation with Pd/C and ammonium formate under reflux ensures selective reduction to the cis isomer. Yield optimization requires careful removal of excess reagents via flash chromatography (hexane:ethyl acetate, 50:1) .

Q. What spectroscopic techniques validate the structure of novel derivatives like pyrazolines synthesized from this compound?

1H/13C NMR identifies proton environments and carbon frameworks (e.g., olefinic protons at δ 7.2–7.8 ppm). IR spectroscopy confirms ketone (C=O stretch at ~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹). UV-Vis (λmax ~350 nm) monitors conjugation in the benzylidene system. Mass spectrometry further corroborates molecular weight .

Q. What are common applications of this compound in synthesizing heterocyclic compounds?

It serves as a precursor for pyrazolines (via thiosemicarbazide addition) and tetrahydroquinolines (with α-diazo ketones or N-phenacylpyridinium bromide). These reactions exploit its α,β-unsaturated ketone system for cyclocondensation, enabling access to bioactive scaffolds .

Advanced Research Questions

Q. How do substituents on the benzylidene groups affect reaction kinetics in cyclocondensation reactions?

Electron-withdrawing groups (e.g., –Cl, –OCH₃) accelerate reactivity by enhancing electrophilicity of the α,β-unsaturated ketone. Kinetic studies (pseudo-first-order plots, k ~10⁻³ s⁻¹ at 318 K) show substituents alter activation energy (Eₐ) and entropy (ΔS‡), favoring Claisen-type mechanisms .

Q. What computational methods predict the stability of this compound isomers?

MOPAC and SCF-CI calculations compare relative energies of isomers. The trans isomer is destabilized by steric clashes between benzyl groups, while cis conformers align with crystallographic data (RMS deviation <0.055 Å after symmetry optimization) .

Q. How can cis and trans isomers of hydrogenated derivatives be isolated and characterized?

Fractional crystallization (methanol) isolates the cis isomer (mp 119–122°C), while the trans isomer (mp 55°C) remains in the mother liquor. HPLC (C18 column, isocratic elution) or TLC (neutral Al₂O₃) resolves isomers, with NMR confirming axial vs. equatorial benzyl orientations .

Q. What challenges arise in growing single crystals of this compound for X-ray diffraction?

Solubility in ethanol is temperature-dependent, requiring precise metastable zone width control. Stirring reduces nucleation, enabling larger crystals. Mechanical stress (Vickers hardness ~22.5 kgf/mm²) must be minimized during handling to avoid defects .

Q. How does the chair conformation of the cyclohexanone ring influence reactivity in hydrogenation reactions?

The chair conformation positions benzyl groups equatorially, reducing steric hindrance during catalytic hydrogenation. This stabilizes the cis product, as axial substituents would increase strain (evidenced by X-ray torsion angles >170°) .

Q. How do thermodynamic parameters (e.g., ΔG‡, ΔS‡) elucidate the mechanism of thiosemicarbazide addition?

Negative ΔS‡ (~-120 J/mol·K) indicates a concerted mechanism with ordered transition states. ΔG‡ (~95 kJ/mol) and Eₐ (~80 kJ/mol) align with first-order kinetics, while the compensation effect (linear ΔH‡ vs. ΔS‡) confirms a unified pathway across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.